CYP19A1 (Aromatase) Inhibitory Activity: Class-Level Context from Imidazolylmethylpiperidine Sulfonamides
No direct assay data for 1-(2-ethoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine on aromatase inhibition have been publicly reported. However, the structurally related 3-(imidazol-1-ylmethyl)piperidine sulfonamides synthesized by Di Matteo et al. (2016) demonstrated aromatase IC50 values comparable to letrozole (IC50 ~3 nM) and the lead SYN 20028567 [1]. The target compound's 4-(imidazol-1-ylmethyl) regioisomerism and 2-ethoxy substitution represent key structural divergences for which quantitative SAR has not been established. Users should treat any extrapolation of potency from the 3-ylmethyl series as a class-level inference only.
| Evidence Dimension | Aromatase (CYP19A1) inhibition IC50 |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Letrozole IC50 ~3 nM; SYN 20028567 IC50 similar to letrozole (class-level reference) |
| Quantified Difference | Cannot be calculated |
| Conditions | Human placental aromatase assay (Di Matteo et al., 2016) |
Why This Matters
Aromatase inhibition is the primary therapeutic hypothesis for this scaffold class; without compound-specific IC50 data, selection for this target cannot be quantitatively justified over known inhibitors.
- [1] Di Matteo, M., et al. (2016) 'Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors', Bioorganic & Medicinal Chemistry Letters, 26(13), pp. 3192–3194. doi: 10.1016/j.bmcl.2016.04.078. View Source
